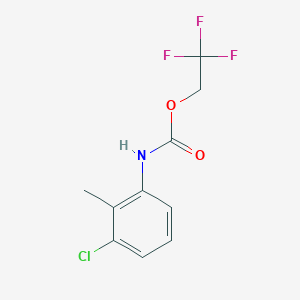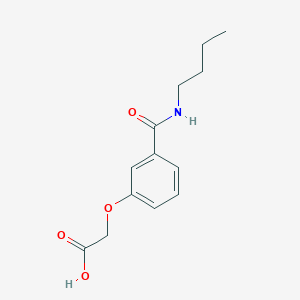
2-(3-(Butylcarbamoyl)phenoxy)acetic acid
説明
“2-(3-(Butylcarbamoyl)phenoxy)acetic acid” is a chemical compound with the molecular formula C13H17NO4 . It has a molecular weight of 251.28 . This compound is used in scientific research and exhibits high complexity due to its complex molecular structure. It enables diverse applications such as drug synthesis and polymer modification.
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17NO4/c1-2-3-7-14-13(17)10-5-4-6-11(8-10)18-9-12(15)16/h4-6,8H,2-3,7,9H2,1H3,(H,14,17)(H,15,16) . This indicates that the compound contains butyl, carbamoyl, and phenoxy functional groups attached to an acetic acid backbone .
科学的研究の応用
Environmental Protection through Degradation of Herbicides
2-4 Dichlorophenoxyacetic acid, a compound closely related to 2-(3-(Butylcarbamoyl)phenoxy)acetic acid, is widely used as a herbicide. A study focused on the optimization of the photo-electro/persulfate/nZVI process for the degradation and mineralization of this herbicide in aqueous solutions to protect the environment. The research aimed at optimizing parameters like pH, persulfate anion concentration, direct electrical current, herbicide concentration, nZVI dose, and reaction time. The degradation process's effectiveness was evaluated, showing significant degradation and mineralization of the herbicide, indicating its potential application in environmental protection and pollution control (Mehralipour & Kermani, 2021).
Anti-inflammatory Properties
Substituted (2-phenoxyphenyl)acetic acids, which include compounds structurally similar to 2-(3-(Butylcarbamoyl)phenoxy)acetic acid, have been studied for their anti-inflammatory properties. One study reported the synthesis and evaluation of these compounds, noting that halogen substitution in the phenoxy ring significantly enhanced activity. This research provides insights into the potential therapeutic applications of these compounds, especially considering their low ulcerogenic potential (Atkinson et al., 1983).
Chemosensor for Metal Ions
A novel fluorescence turn-on chemosensor based on 2-(4-(1,2,2-triphenylvinyl)phenoxy)acetic acid (a derivative of 2-phenoxyacetic acid) was developed for highly selective and sensitive detection and bioimaging of Al(3+) in living cells. This research highlights the compound's potential application in detecting and monitoring metal ions in complex biological systems, benefiting from its good water solubility, biocompatibility, and high selectivity (Gui et al., 2015).
Antimicrobial Properties
Research on the synthesis and antimicrobial evaluation of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid (structurally related to 2-(3-(Butylcarbamoyl)phenoxy)acetic acid) indicated significant antimicrobial activity against various microbial strains. This suggests the potential of such compounds in developing new antimicrobial agents (Noolvi et al., 2016).
Safety And Hazards
特性
IUPAC Name |
2-[3-(butylcarbamoyl)phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-2-3-7-14-13(17)10-5-4-6-11(8-10)18-9-12(15)16/h4-6,8H,2-3,7,9H2,1H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDTUZKLQHYRTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=CC=C1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Butylcarbamoyl)phenoxy)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



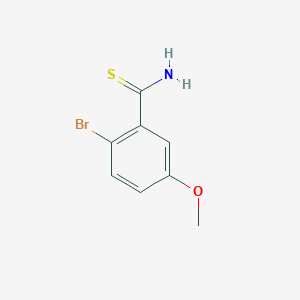
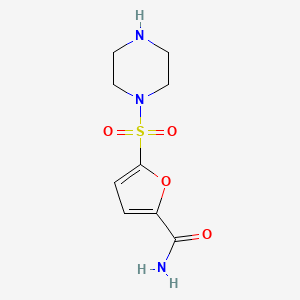
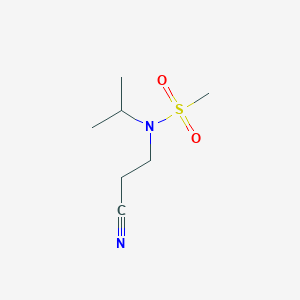
![2-[(2-Hydroxyethyl)(2,2,2-trifluoroethyl)amino]ethanol](/img/structure/B1518890.png)
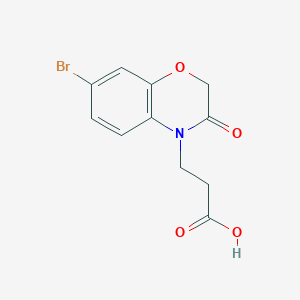
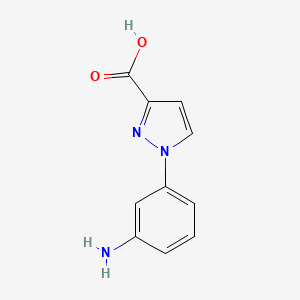
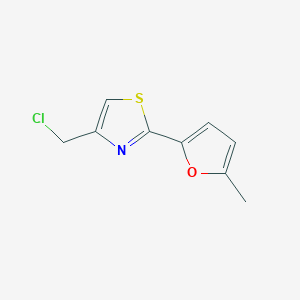
![4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline](/img/structure/B1518896.png)
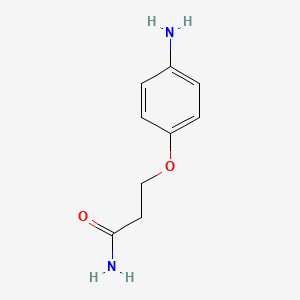
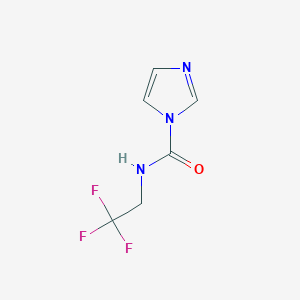
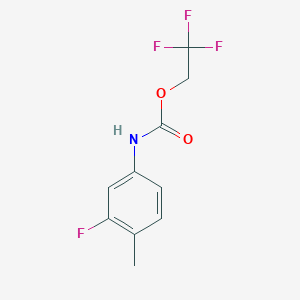
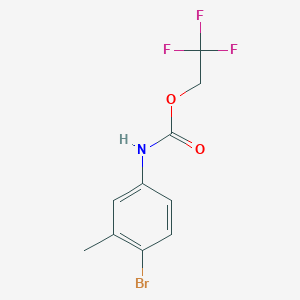
![Ethyl 3-cyano-6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1518905.png)
